molecular formula C7H4ClFO2 B1467720 3-Chloro-2-fluoro-6-hydroxybenzaldehyde CAS No. 775334-13-9

3-Chloro-2-fluoro-6-hydroxybenzaldehyde

Cat. No. B1467720
CAS RN: 775334-13-9
M. Wt: 174.55 g/mol
InChI Key: ZHXVWZNPHKBMRP-UHFFFAOYSA-N
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Description

“3-Chloro-2-fluoro-6-hydroxybenzaldehyde” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 174.56 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4ClFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 174.56 .

Scientific Research Applications

Synthesis and Anticancer Activity

Fluorinated analogues of combretastatins, synthesized using fluorinated benzaldehydes, demonstrate significant anticancer properties. The methodology involves the Wittig synthesis of fluoro-substituted stilbenes, showcasing the potential of fluorinated aromatic compounds in drug discovery and development for cancer treatment (Lawrence et al., 2003).

Bioconversion Potential with Fungi

Studies on the bioconversion potential of the fungus Bjerkandera adusta with fluorinated aromatic compounds as substrates indicate the production of novel halogenated aromatic compounds. This research highlights the environmental and biotechnological applications of chloro-fluoro-methoxybenzaldehydes in the production of chlorinated aromatic compounds (Lauritsen & Lunding, 1998).

Chromatographic Analysis

The separation and chromatographic analysis of chlorinated hydroxybenzaldehydes, including studies on their retention behavior and indices, underline the importance of these compounds in analytical chemistry for understanding the effects of chlorine substitution (Korhonen & Knuutinen, 1984).

Synthesis of Fluoro-Phenoxybenzaldehyde

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde, through reactions involving chloro- and fluoro-substituted benzaldehydes, showcases the versatility of these compounds in synthetic organic chemistry. Such methodologies are foundational for the development of new materials and pharmaceuticals (Zhao Wenxian et al., 2005).

Environmental and Wastewater Treatment

The treatment of manufacturing wastewater containing chloro-fluorobenzaldehyde using macroporous resin highlights the environmental applications of these compounds in pollution control and waste management. This research indicates the effectiveness of absorption techniques in removing toxic substances from wastewater (L. Xiaohong & Ltd Hangzhou, 2009).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “3-Chloro-2-fluoro-6-hydroxybenzaldehyde” can provide detailed safety and hazard information . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-chloro-2-fluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXVWZNPHKBMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

775334-13-9
Record name 3-chloro-2-fluoro-6-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-2-fluoro-6-methoxy-benzaldehyde (10 g, 53.2 mmol,) in dichloromethane (200 mL) at −78° C. was added a dichloromethane solution (1 M) of BBr3 (159 mL, 159 mmol) dropwise. The mixture was gradually warmed to room temperature and stirred for 1 h, then quenched with water. The mixture was extracted with dichloromethane three times. The organic layer were combined, washed with brine, dried over MgSO4, concentrated to give a residue. The reside was triturated with dichloromethane and hexanes to afford 3-chloro-2-fluoro-6-hydroxy-benzaldehyde as a brown solid (Yield: 2.07 g, 22%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
159 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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